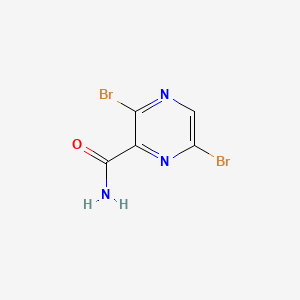
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H14Br2O2 It is characterized by the presence of a tetrahydropyran ring substituted with a 2,4-dibromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2,4-dibromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the phenoxy group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of lactones or phenolic compounds.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins or nucleic acids. The bromine atoms and the phenoxy group may play a role in binding to specific molecular targets, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Dichlorophenoxy)methyl)tetrahydro-2H-pyran
- 2-((2,4-Difluorophenoxy)methyl)tetrahydro-2H-pyran
- 2-((2,4-Diiodophenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of bromine atoms, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
IUPAC Name |
2-[(2,4-dibromophenoxy)methyl]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZIDIBXMQILDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682176 |
Source


|
| Record name | 2-[(2,4-Dibromophenoxy)methyl]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-15-8 |
Source


|
| Record name | 2H-Pyran, 2-[(2,4-dibromophenoxy)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Dibromophenoxy)methyl]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














